molecular formula C14H10O12S3 B14659873 4,4'-Sulfonylbis(2-sulfobenzoic acid) CAS No. 36945-14-9

4,4'-Sulfonylbis(2-sulfobenzoic acid)

Cat. No.: B14659873
CAS No.: 36945-14-9
M. Wt: 466.4 g/mol
InChI Key: OLTJGJDVHMYHJS-UHFFFAOYSA-N
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Description

4,4'-Sulfonylbis(2-sulfobenzoic acid) is a sulfonated aromatic compound characterized by a central sulfonyl (-SO₂-) group bridging two benzoic acid moieties, each substituted with a sulfonic acid (-SO₃H) group at the ortho position. For instance, 4,4′-Sulfonyldibenzoate (C₁₄H₈O₆S, average mass 304.272) represents the dianion form of a closely related structure . Such compounds are pivotal in polymer synthesis, catalysis, and pharmaceutical intermediates due to their strong acidity and capacity for hydrogen bonding .

Properties

CAS No.

36945-14-9

Molecular Formula

C14H10O12S3

Molecular Weight

466.4 g/mol

IUPAC Name

4-(4-carboxy-3-sulfophenyl)sulfonyl-2-sulfobenzoic acid

InChI

InChI=1S/C14H10O12S3/c15-13(16)9-3-1-7(5-11(9)28(21,22)23)27(19,20)8-2-4-10(14(17)18)12(6-8)29(24,25)26/h1-6H,(H,15,16)(H,17,18)(H,21,22,23)(H,24,25,26)

InChI Key

OLTJGJDVHMYHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(2-sulfobenzoic acid) typically involves the reaction of o-sulfobenzoic anhydride with a sulfonyl chloride derivative. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2-sulfobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for sulfonylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include sulfone-containing compounds, sulfide derivatives, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

4,4’-Sulfonylbis(2-sulfobenzoic acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2-sulfobenzoic acid) involves its interaction with specific molecular targets. The sulfonyl and sulfobenzoic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sulfonyl-Linked Benzoic Acid Derivatives

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Key Properties/Applications References
4,4'-Sulfonylbis(2-nitrobenzoic acid) C₁₄H₈N₂O₁₀S -NO₂ at ortho positions High reactivity in cross-coupling; used in toxicogenomic studies (ToxCast assay)
4,4′-Sulfonyldibenzoate C₁₄H₈O₆S -COO⁻ (dianion form) Polymer synthesis (e.g., reacts with diaryl ethers in PPMA media)
4,4′-Sulfonylbis(fluorobenzene) C₁₂H₈F₂O₂S -F substituents IR peaks at 1247 cm⁻¹ (S=O stretch); used in palladium-catalyzed reactions
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ Styryl-sulfonate groups High molecular weight (562.6 g/mol); potential surfactant/dye applications

Key Observations :

  • Electron-Withdrawing Effects: Nitro (-NO₂) and sulfonic acid (-SO₃H) groups enhance acidity and thermal stability compared to non-sulfonated analogs like 4-hydroxybenzoic acid (CAS 99-96-7) .
  • Synthesis Methods : Sulfonyl-linked compounds are typically synthesized via reflux in acetic acid (e.g., symmetric dimaleamic acids, yields 22–39%) or using phosphorus pentoxide/methanesulfonic acid (PPMA) for polymer precursors .
  • Toxicity: Sulfonylbis(2-aminophenol) derivatives are classified for acute oral toxicity (LD₅₀ 300–2000 mg/kg), while nitro-substituted analogs show biological activity in high-throughput toxicogenomic screens .
Table 2: Substituent Impact on Reactivity and Use
Substituent Type Example Compound Key Influence on Properties Applications References
Nitro (-NO₂) 4,4'-Sulfonylbis(2-nitrobenzoic acid) Increases electrophilicity; stabilizes intermediates Cross-coupling reactions, pharmaceutical intermediates
Sulfonate (-SO₃⁻) 4,4′-Sulfonyldibenzoate Enhances water solubility and ionic character Ion-exchange resins, polyelectrolytes
Fluorine (-F) 4,4′-Sulfonylbis(fluorobenzene) Improves thermal/oxidative stability Catalysis (e.g., palladium-mediated couplings)
Amino (-NH₂) Symmetric dimaleamic acids Facilitates hydrogen bonding Biomedical materials (e.g., drug delivery)

Notable Findings:

  • Nitro vs. Sulfonic Acid Groups : Nitro-substituted derivatives exhibit higher reactivity in electrophilic substitutions but lower aqueous solubility compared to sulfonated analogs .
  • Polymer Compatibility : Sulfonyldibenzoate reacts with diaryl ethers to form high-performance polymers with enhanced thermal resistance (>300°C decomposition) .
Table 3: Hazard Classification
Compound Name Hazard Profile Regulatory Notes References
4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] ToxCast assay (µM potency inference) Potential endocrine disruption
4,4′-Sulfonylbis(2-aminophenol) Acute oral toxicity (Category 4) Requires handling under fume hoods
4-Hydroxybenzoic acid Low toxicity (LD₅₀ >2000 mg/kg) Limited to R&D use

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